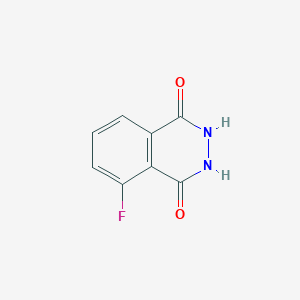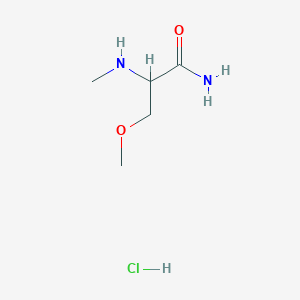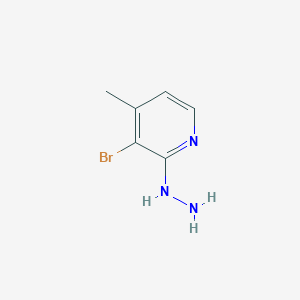
3-Bromo-2-hydrazinyl-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-hydrazinyl-4-methylpyridine is a chemical compound with the molecular formula C6H8BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydrazinyl-4-methylpyridine typically involves the bromination of 4-methylpyridine followed by the introduction of a hydrazine group. One common method starts with 3-amino-4-methylpyridine, which is treated with hydrogen bromide and bromine at low temperatures to form 3-bromo-4-methylpyridine. This intermediate is then reacted with hydrazine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-hydrazinyl-4-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the hydrazine group to form different functional groups.
Aplicaciones Científicas De Investigación
3-Bromo-2-hydrazinyl-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-hydrazinyl-4-methylpyridine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with particular receptors. The hydrazine group can form covalent bonds with active sites in enzymes, thereby inhibiting their activity. The bromine atom can also participate in interactions with biological molecules, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methylpyridine: This compound is similar but lacks the hydrazine group, making it less reactive in certain types of reactions.
4-Methyl-3-bromopyridine: Another similar compound, differing in the position of the bromine atom.
3-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a hydrazine group.
Uniqueness
3-Bromo-2-hydrazinyl-4-methylpyridine is unique due to the presence of both a bromine atom and a hydrazine group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. The hydrazine group, in particular, provides additional reactivity, making it useful in the synthesis of more complex molecules and in biological applications.
Propiedades
Fórmula molecular |
C6H8BrN3 |
|---|---|
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
(3-bromo-4-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8BrN3/c1-4-2-3-9-6(10-8)5(4)7/h2-3H,8H2,1H3,(H,9,10) |
Clave InChI |
HCNJNOGZNOKAJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)NN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



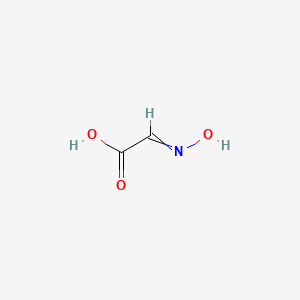
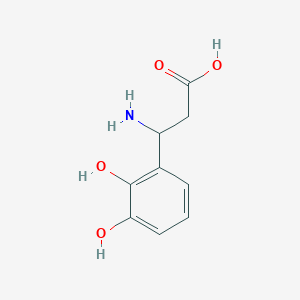
![1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B12441980.png)
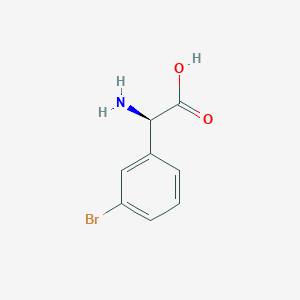
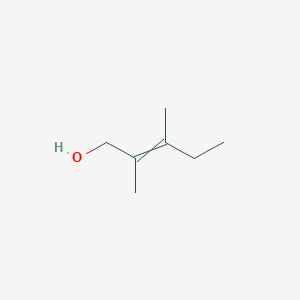
![2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole](/img/structure/B12442002.png)
![3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)
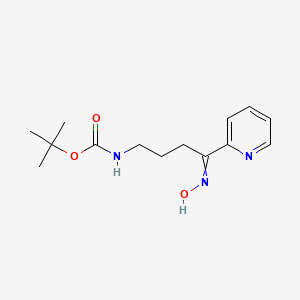
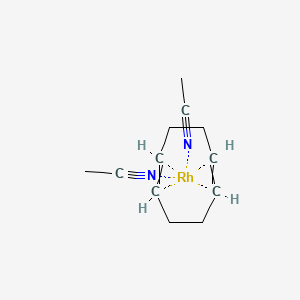

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)
